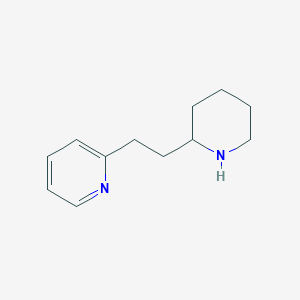

2-(2-Piperidin-2-ylethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-piperidin-2-ylethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-3-9-13-11(5-1)7-8-12-6-2-4-10-14-12/h1,3,5,9,12,14H,2,4,6-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVZJIQLZEGNILT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90285708 | |

| Record name | 2-(2-piperidin-2-ylethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6312-04-5 | |

| Record name | 6312-04-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-piperidin-2-ylethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-(2-Piperidin-2-ylethyl)pyridine" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Piperidin-2-ylethyl)pyridine

Executive Summary

The piperidine motif is a cornerstone in modern medicinal chemistry, present in a vast number of pharmaceuticals due to its favorable physicochemical properties and ability to interact with biological targets.[1] This guide provides a comprehensive technical overview for the synthesis and characterization of this compound, a valuable heterocyclic building block for drug discovery and development. The primary synthetic strategy detailed herein is the catalytic hydrogenation of its aromatic precursor, 2-(2-pyridin-2-ylethyl)pyridine. This document furnishes researchers and drug development professionals with detailed experimental protocols, mechanistic insights, and a thorough guide to the analytical characterization required to confirm the structure and purity of the final compound.

Introduction: The Significance of the Piperidinyl-Pyridine Scaffold

The integration of both a saturated piperidine ring and an aromatic pyridine ring within a single molecule creates a scaffold with unique properties. The piperidine moiety offers conformational flexibility and a basic nitrogen center, which can be crucial for modulating pharmacokinetics (ADME properties) and forming key hydrogen bonds with biological targets. The pyridine ring, on the other hand, provides a flat, aromatic surface capable of π-stacking interactions and serves as a versatile handle for further chemical modification.

This compound is therefore a compound of significant interest, acting as a molecular bridge between these two critical pharmacophores. Its structure is relevant to the design of novel ligands for various receptors and enzymes, making a reliable and well-characterized synthetic route essential for its application in pharmaceutical research.[2][3]

Synthetic Strategy: A Deliberate Approach

The most direct and atom-economical pathway to synthesize this compound is through the reduction of its fully aromatic precursor.[4] This approach is favored for its efficiency and is widely documented for the conversion of pyridines to piperidines.

Retrosynthetic Analysis

A logical disconnection of the target molecule reveals the key C-N and C-C bonds. The most strategic disconnection is the reverse of hydrogenation, identifying 2-(2-pyridin-2-ylethyl)pyridine as the immediate precursor. This precursor can be conceptually disconnected further, although it is often prepared via established coupling methods or is commercially available.

Caption: Retrosynthetic analysis of this compound.

Core Synthesis: Catalytic Hydrogenation

The conversion of a pyridine to a piperidine ring is a reduction that requires breaking the aromatic system.[5] This process is energetically demanding and presents unique challenges.

-

Aromatic Stability: The resonance energy of the pyridine ring makes it resistant to reduction. Potent catalytic systems are necessary to overcome this barrier.[4]

-

Catalyst Poisoning: The Lewis basic nitrogen atoms in both the pyridine starting material and the piperidine product can coordinate to the metal catalyst surface, inhibiting its activity.[4]

To address these challenges, the hydrogenation is typically performed under acidic conditions. Protonation of the pyridine nitrogen reduces its Lewis basicity and facilitates the reduction of the aromatic ring. Platinum(IV) oxide (PtO₂, Adams' catalyst) in glacial acetic acid is a highly effective and well-documented system for this transformation.[6][7]

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. All appropriate safety precautions must be taken.

Synthesis of this compound (1)

This procedure outlines the catalytic hydrogenation of the precursor, 2-(2-pyridin-2-ylethyl)pyridine.

Caption: Experimental workflow for the synthesis of the target compound.

Materials:

-

2-(2-pyridin-2-ylethyl)pyridine (1.0 eq)

-

Platinum(IV) oxide (PtO₂) (5-10 mol%)

-

Glacial Acetic Acid (solvent)

-

Hydrogen (H₂) gas

-

Nitrogen (N₂) gas

-

Sodium hydroxide (NaOH), aqueous solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Celite

Procedure:

-

Reactor Setup: In a high-pressure reactor vessel suitable for hydrogenation, dissolve 2-(2-pyridin-2-ylethyl)pyridine in glacial acetic acid (approx. 10-20 mL per gram of substrate).

-

Catalyst Addition: Carefully add the PtO₂ catalyst to the solution under an inert atmosphere if possible.

-

Hydrogenation: Securely seal the reactor vessel. Purge the system several times with nitrogen gas to remove all air, followed by purging with hydrogen gas.

-

Stir the reaction mixture vigorously at room temperature for 6-18 hours. Reaction progress can be monitored by techniques like TLC or GC-MS by analyzing aliquots (after careful depressurization).

-

Work-up: Once the reaction is complete, carefully depressurize the reactor and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the pad with a small amount of acetic acid or methanol.

-

Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.

-

Neutralization & Extraction: Cool the residue in an ice bath and carefully basify by the slow addition of a concentrated aqueous NaOH solution until the pH is >10. Caution: This is an exothermic process.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product, a liquid, can be purified by vacuum distillation or column chromatography on silica gel to afford the final this compound.[8]

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈N₂ | [8] |

| Molecular Weight | 190.29 g/mol | [8] |

| Appearance | Liquid | [8] |

| CAS Number | 6312-04-5 | [8] |

Spectroscopic Analysis

The key to confirming the successful synthesis is observing the complete reduction of one pyridine ring to a piperidine ring.

4.2.1 ¹H NMR Spectroscopy The proton NMR spectrum provides the most definitive evidence of the transformation.

-

Disappearance of Signals: The signals corresponding to the aromatic protons of the reduced pyridine ring (typically in the δ 7.0-8.5 ppm range) will disappear completely.

-

Appearance of Signals: A complex series of new multiplets will appear in the aliphatic region (δ 1.2-3.5 ppm), corresponding to the diastereotopic protons of the newly formed piperidine ring.[9]

-

Remaining Aromatic Signals: The signals for the protons on the unreduced pyridine ring will remain, albeit with potential slight shifts due to the change in the adjacent substituent.

-

N-H Signal: A broad singlet corresponding to the piperidine N-H proton will appear, which is exchangeable with D₂O.

4.2.2 ¹³C NMR Spectroscopy

-

Upfield Shift: The carbon signals from the reduced pyridine ring, which were in the aromatic region (δ 120-150 ppm), will shift significantly upfield into the aliphatic region (δ 25-60 ppm).

4.2.3 Infrared (IR) Spectroscopy IR spectroscopy is excellent for identifying key functional groups.

-

N-H Stretch: A characteristic peak for the N-H bond of the secondary amine in the piperidine ring will appear in the 3200-3400 cm⁻¹ region.

-

C-H Stretches: The spectrum will show strong C-H stretching absorptions just below 3000 cm⁻¹ (aliphatic) and weaker C-H stretches just above 3000 cm⁻¹ (aromatic). The presence of both confirms the partial reduction.[10][11]

-

Aromatic Vibrations: C=N and C=C stretching vibrations from the remaining pyridine ring will be visible between 1400-1600 cm⁻¹.

4.2.4 Mass Spectrometry (MS)

-

Molecular Ion: Using electrospray ionization (ESI), the mass spectrum should show a prominent protonated molecular ion peak ([M+H]⁺) at m/z ≈ 191.29, confirming the molecular weight of the target compound.

Applications in Drug Development

The this compound scaffold is a versatile starting point for the synthesis of more complex molecules. The secondary amine of the piperidine ring can be readily functionalized through alkylation, acylation, or reductive amination to build libraries of compounds for screening. The remaining pyridine ring can undergo various transformations, such as N-oxidation or substitution reactions, to further explore the chemical space. This dual functionality makes it a valuable building block in the development of novel therapeutics, particularly in areas targeting the central nervous system and infectious diseases.[1][12]

Safety and Handling

-

Hydrogenation: Perform catalytic hydrogenation behind a blast shield in a well-ventilated area. Hydrogen gas is extremely flammable.

-

Reagents: Handle glacial acetic acid and concentrated NaOH with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. These are corrosive.

-

Catalyst: Platinum oxide can be pyrophoric, especially after use. Quench the catalyst carefully after filtration.

-

General: The target compound should be handled as a potentially bioactive and toxic substance. Avoid inhalation, ingestion, and skin contact.

References

-

PubChem. (n.d.). 2-(Piperidin-2-yl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2022). Scheme 1. General strategy for the synthesis of piperidine derivatives. Retrieved from [Link]

-

Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1834-1840. Retrieved from [Link]

-

Li, Y., et al. (2017). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 22(11), 1948. Retrieved from [Link]

-

ResearchGate. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved from [Link]

-

Miyashita, A., et al. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Chemical & Pharmaceutical Bulletin, 51(3), 320-324. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]

-

Eliel, E. L., et al. (1980). Conformational Analysis 39. 13C NMR Spectra of Saturated Heterocycles 9. Piperidine and N-Methylpiperidine. Journal of the American Chemical Society, 102(11), 3698-3707. (Note: A direct link to the supporting information for a specific paper was found, which is relevant to NMR of piperidines). Retrieved from [Link]

-

NIST. (n.d.). 2-(2-Pyridyl-2-vinyl)pyridine, trans. NIST Chemistry WebBook. Retrieved from [Link]

-

Zhang, X., et al. (2016). Mechanistic insights into the full hydrogenation of 2,6-substituted pyridine catalyzed by the Lewis acid C6F5(CH2)2B(C6F5)2. Dalton Transactions, 45(15), 6475-6483. Retrieved from [Link]

- Google Patents. (1978). US4069222A - Process for preparing 2-(2,2-dicyclohexylethyl)piperidine.

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

-

Laschat, S., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7349. Retrieved from [Link]

-

Laschat, S., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7349. Retrieved from [Link]

-

PubChem. (n.d.). Pyridine, 1-acetyl-1,2,3,4-tetrahydro-5-(2-piperidinyl)-. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Piperidin-4-yl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsigma. (n.d.). This compound [ 6312-04-5 ]. Retrieved from [Link]

-

Cheng, Y., et al. (2008). Chiral Ligand 2-(2'-Piperidinyl)pyridine: Synthesis, Resolution and Application in Asymmetric Diethylzinc Addition to Aldehydes. Chinese Journal of Chemistry, 26(10), 1883-1887. (Abstract). Retrieved from [Link]

-

DTIC. (1992). Piperidine Synthesis. Defense Technical Information Center. Retrieved from [Link]

-

NIST. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Pyridine. NIST Chemistry WebBook. Retrieved from [Link]

-

Sharma, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. ACS Omega, 6(16), 10491–10528. Retrieved from [Link]

-

NIST. (n.d.). 2-Piperidinone. NIST Chemistry WebBook. Retrieved from [Link]

-

Parmar, D. K., et al. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope, 1(6), 1-6. Retrieved from [Link]

-

Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Retrieved from [Link]

-

ResearchGate. (n.d.). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH.... Retrieved from [Link]

-

SciELO México. (2018). Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities. Retrieved from [Link]

-

Kumar, B., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Retrieved from [Link]

-

Tang, J., et al. (2020). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics, 22(36), 20496-20505. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound [sigmaaldrich.com]

- 9. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 10. Piperidine [webbook.nist.gov]

- 11. Pyridine [webbook.nist.gov]

- 12. Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities [scielo.org.mx]

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Piperidin-2-ylethyl)pyridine

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(2-Piperidin-2-ylethyl)pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. The presence of both a pyridine and a piperidine ring suggests potential for diverse biological activities, making a thorough understanding of its physicochemical characteristics essential for researchers. This document delves into the structural features, ionization constants (pKa), lipophilicity (logP), and spectral data of the molecule. Where experimental data is not publicly available, scientifically grounded predictions are provided. Furthermore, this guide outlines detailed, field-proven experimental protocols for the determination of these key parameters, offering a practical resource for scientists engaged in the synthesis, characterization, and application of this and related compounds.

Introduction: The Structural and Functional Significance of this compound

The molecule this compound, with the chemical formula C₁₂H₁₈N₂ and a molecular weight of 190.29 g/mol , is a bifunctional heterocyclic compound.[1] It incorporates two key pharmacophores: a pyridine ring and a piperidine ring, connected by an ethyl linker. The pyridine moiety, an aromatic heterocycle, is a common feature in numerous pharmaceuticals, contributing to their biological activity through various mechanisms.[2][3] The piperidine scaffold, a saturated heterocycle, is also a highly privileged structure in medicinal chemistry, often enhancing drug-like properties such as metabolic stability and solubility.

The unique combination of a basic pyridine nitrogen and a secondary amine within the piperidine ring suggests that this compound will exhibit distinct acid-base and lipophilicity characteristics. These properties are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, excretion (ADME), and interaction with biological targets. This guide aims to provide a detailed characterization of these fundamental properties to support further research and development efforts.

Molecular Structure and Identification

A clear understanding of the molecular structure is the foundation for interpreting its physicochemical properties.

| Identifier | Value | Source |

| IUPAC Name | 2-(2-(Piperidin-2-yl)ethyl)pyridine | N/A |

| CAS Number | 6312-04-5 | [1] |

| Molecular Formula | C₁₂H₁₈N₂ | [1] |

| Molecular Weight | 190.29 g/mol | [1] |

| Canonical SMILES | C1CCNC(C1)CCC2=CC=CC=N2 | N/A |

| InChI Key | XVZJIQLZEGNILT-UHFFFAOYSA-N | [1] |

Ionization and Lipophilicity: The Twin Pillars of Drug Action

The ionization state (pKa) and lipophilicity (logP) are paramount in drug development, governing a molecule's ability to traverse biological membranes and interact with its target.

Acidity and Basicity (pKa)

This compound possesses two basic nitrogen centers: the pyridine nitrogen and the secondary amine of the piperidine ring. Consequently, it will have two distinct pKa values.

Predicted pKa Values:

| Ionizable Group | Predicted pKa₁ | Predicted pKa₂ |

| Piperidine Nitrogen | ~10.5 - 11.5 | |

| Pyridine Nitrogen | ~5.0 - 6.0 |

These are predicted values based on the typical pKa ranges for piperidine and pyridine moieties. Experimental determination is required for precise values.

Significance of pKa: The dual pKa values imply that the ionization state of this compound will be highly dependent on the pH of its environment. At physiological pH (~7.4), the piperidine nitrogen will be predominantly protonated, while the pyridine nitrogen will exist in a state of equilibrium between its protonated and neutral forms. This pH-dependent charge will significantly influence the molecule's solubility, membrane permeability, and binding to biological targets.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Predicted logP Value:

| Parameter | Predicted Value |

| logP | ~2.5 - 3.5 |

This is a predicted value. The distribution of a molecule between a lipid and an aqueous phase is quantified by its partition coefficient (logP), a critical parameter in drug discovery that influences membrane permeability and ADME properties.[4] Computational tools that use fragmental methods can provide reliable preliminary logP values.[5]

Significance of logP: The predicted logP value suggests that this compound has a moderate degree of lipophilicity. This is a favorable characteristic for many drug candidates, as it suggests a balance between aqueous solubility and the ability to cross lipid membranes. However, for ionizable compounds, the distribution coefficient (logD), which accounts for pH, is often a more physiologically relevant descriptor.[6]

Physical and Spectral Properties

The physical state and spectral fingerprint of a molecule are crucial for its identification and characterization.

| Property | Value | Source |

| Physical Form | Liquid | [1] |

| Boiling Point | Not readily available | N/A |

| Storage Temperature | -20°C | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of different atoms.[7][8][9]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the piperidine ring, and the ethyl linker. The aromatic protons on the pyridine ring would appear in the downfield region (typically δ 7.0-8.5 ppm). The protons on the piperidine ring and the ethyl chain would appear in the upfield region (typically δ 1.0-4.0 ppm). The coupling patterns would provide valuable information about the connectivity of the protons.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the 12 carbon atoms in the molecule. The carbons of the aromatic pyridine ring would resonate at lower field (typically δ 120-150 ppm), while the aliphatic carbons of the piperidine ring and ethyl linker would appear at higher field (typically δ 20-60 ppm).

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.[10][11]

Expected IR Absorptions:

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch (Piperidine) | ~3300-3500 |

| C-H Stretch (Aromatic) | ~3000-3100 |

| C-H Stretch (Aliphatic) | ~2850-3000 |

| C=N, C=C Stretch (Pyridine) | ~1400-1600 |

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio of its ions.[1][12][13][14]

-

Molecular Ion Peak (M+): The mass spectrum of this compound is expected to show a molecular ion peak at an m/z value corresponding to its molecular weight (190.29).

-

Fragmentation Pattern: The molecule may undergo fragmentation, leading to characteristic fragment ions that can provide further structural information. Common fragmentation pathways could involve cleavage of the ethyl linker or opening of the piperidine ring.

Synthesis and Purification

Hypothetical Synthetic Scheme:

Caption: A potential synthetic route to this compound.

Experimental Protocols

The following section outlines standardized experimental procedures for the determination of the key physicochemical properties discussed in this guide.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa values of ionizable compounds.[17][18][19][20][21][22]

Caption: Workflow for pKa determination by potentiometric titration.

Causality Behind Experimental Choices:

-

Dilute Solution: A dilute solution ensures that the activity of the ions is close to their concentration.

-

Co-solvent: For compounds with low aqueous solubility, a co-solvent like methanol may be necessary. The pKa in the co-solvent mixture can then be extrapolated to a wholly aqueous environment.

-

Standardized Titrant: The use of a standardized titrant of a strong acid is crucial for accurate determination of the equivalence points.

-

Stepwise Titration: Gradual addition of the titrant allows for the precise mapping of the titration curve and accurate identification of the inflection points, which correspond to the pKa values.

Determination of logP by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for the experimental determination of logP.

Caption: Workflow for logP determination by the shake-flask method.

Causality Behind Experimental Choices:

-

n-Octanol and Water: This solvent system is the standard for mimicking the partitioning between a lipid bilayer and the aqueous environment.

-

Vigorous Shaking: This ensures that equilibrium is reached, and the compound has fully distributed between the two phases.

-

Phase Separation: Complete separation of the two phases is critical to avoid cross-contamination and ensure accurate concentration measurements.

-

Analytical Technique: The choice of analytical technique depends on the compound's properties (e.g., presence of a chromophore for UV-Vis). The method must be sensitive and linear over the expected concentration range.

Conclusion

This technical guide has provided a detailed examination of the key physicochemical properties of this compound. While experimental data for this specific molecule is limited, this document has synthesized available information with scientifically grounded predictions and established experimental protocols. The presence of both a pyridine and a piperidine moiety imparts this molecule with interesting and tunable physicochemical characteristics that are highly relevant to its potential applications in drug discovery and development. The provided methodologies offer a robust framework for the empirical determination of its properties, enabling researchers to build a comprehensive profile of this and structurally related compounds. A thorough understanding of these fundamental parameters is a critical first step in unlocking the full therapeutic potential of this promising chemical scaffold.

References

-

In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. (2020). Pak. J. Pharm. Sci., 33(2), 715-719. [https://www.pjp s.pk/wp-content/uploads/2020/05/PJPS-33-2-715-719.pdf]([Link] s.pk/wp-content/uploads/2020/05/PJPS-33-2-715-719.pdf)

-

PubChem. (n.d.). 4-[2-(1-Piperidinyl)ethyl]pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. (2023). PLoS ONE, 18(9), e0291697. [Link]

-

ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

-

PubChem. (n.d.). 2-(Piperidin-2-yl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review. (2020). ACS Omega, 5(49), 31545-31554. [Link]

-

The Organic Chemistry Tutor. (2021, January 5). Mass Spectrometry [Video]. YouTube. [Link]

-

Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. (2014). Pak. J. Pharm. Sci., 27(4), 925-929. [https://www.pjp s.pk/wp-content/uploads/2014/08/PJPS-27-4-925-929.pdf]([Link] s.pk/wp-content/uploads/2014/08/PJPS-27-4-925-929.pdf)

- Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same. (2005).

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. (2024). Molecules, 29(1), 123. [Link]

-

HSC Chemistry. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. [Link]

-

SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2018). Molecules, 23(3), 645. [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

-

Chemaxon. (n.d.). LogP and logD calculations. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). Journal of Research in Pharmacy, 28(2), 843-849. [Link]

-

Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. (n.d.). Dr. B. B. Hegde First Grade College, Kundapura. [Link]

-

Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. (2021). Journal of Saudi Chemical Society, 25(2), 101189. [Link]

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2020). Molecules, 25(21), 5028. [Link]

-

Chemguide. (n.d.). mass spectra - the molecular ion (M+) peak. [Link]

-

FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. (2014). Atmospheric Measurement Techniques, 7(11), 3841-3851. [Link]

-

The Organic Chemistry Tutor. (2023, June 9). Structure Elucidation of Organic Compounds [Video]. YouTube. [Link]

-

Fused Pyridine Derivatives: Synthesis and Biological Activities. (2021). Molecules, 26(12), 3654. [Link]

-

Pharma Growth Hub. (2021, August 17). Measurement of pKa by Potentiometry [Video]. YouTube. [Link]

-

Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. (2022). ACS Omega, 7(36), 32263-32276. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. (2022). Applied Sciences, 12(19), 9576. [Link]

-

Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. (2014). Journal of Pharmaceutical and Biomedical Analysis, 99, 119-126. [Link]

-

NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385. (n.d.). Wesleyan University. [Link]

-

Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. (2018). Molecules, 23(11), 2891. [Link]

-

PubChem. (n.d.). 2-(Piperidin-4-yl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). Journal of Chemical Information and Modeling, 63(4), 1166-1177. [Link]

-

SpectraBase. (n.d.). 2-(2-Methylaminoethyl)pyridine. [Link]

-

A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. (2017). RSC Advances, 7(57), 35969-35975. [Link]

-

PubChem. (n.d.). 2-Ethylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis and Characterization of 2-[2-Aryltelluroethyl] -3-Methyl Pyridines (Te,N) and 2-[2-(3-Methyl Pyridoethyltelluro) Ethyl]. (2010). Oriental Journal of Chemistry, 26(2), 527-532. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. acdlabs.com [acdlabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jchps.com [jchps.com]

- 9. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 10. airquality.ucdavis.edu [airquality.ucdavis.edu]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. hscprep.com.au [hscprep.com.au]

- 14. Mass Spectrometry Molecular Weight Determination | Beijing Baitaipai Biological Technology Co., Ltd. [en.biotech-pack.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 18. applications.emro.who.int [applications.emro.who.int]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. scispace.com [scispace.com]

- 21. dergipark.org.tr [dergipark.org.tr]

- 22. youtube.com [youtube.com]

Spectroscopic Data of 2-(2-Piperidin-2-ylethyl)pyridine: A Technical Guide

Introduction

2-(2-Piperidin-2-ylethyl)pyridine is a heterocyclic compound featuring both a pyridine and a piperidine ring, linked by an ethyl bridge. This unique structural combination makes it a molecule of interest in medicinal chemistry and materials science, where the distinct electronic and steric properties of each ring system can be exploited. Accurate structural elucidation and characterization are paramount for any application. This technical guide provides a detailed overview of the expected spectroscopic signature of this compound, leveraging foundational principles and data from analogous structures to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental spectra for this specific molecule are not widely published, this guide serves as a robust predictive framework for researchers.

The structure and numbering convention used for the purpose of this guide is presented below.

Caption: Molecular structure of this compound with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide distinct and interpretable signals.

Experimental Protocol: NMR Analysis

A standard protocol for acquiring NMR spectra for a compound like this would be as follows:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for labile protons like the N-H of the piperidine ring.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0 ppm.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse sequence with a 90° pulse angle is typically sufficient. Key parameters include a spectral width of ~12 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A wider spectral width (~200 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a longer acquisition time is necessary.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum will be complex due to the number of non-equivalent protons and potential diastereotopicity. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the aromaticity of the pyridine ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H6' (Pyridine) | 8.50 - 8.60 | dd | ~4.8, 1.8 | 1H |

| H4' (Pyridine) | 7.60 - 7.70 | td | ~7.7, 1.8 | 1H |

| H3' (Pyridine) | 7.15 - 7.25 | d | ~7.8 | 1H |

| H5' (Pyridine) | 7.10 - 7.20 | ddd | ~7.5, 4.8, 1.2 | 1H |

| Hα (Ethyl) | 2.85 - 3.00 | m | - | 2H |

| Hβ (Ethyl) | 1.80 - 1.95 | m | - | 2H |

| H2 (Piperidine) | 2.95 - 3.10 | m | - | 1H |

| H6eq (Piperidine) | 3.05 - 3.15 | dm | ~11.5 | 1H |

| H6ax (Piperidine) | 2.55 - 2.65 | td | ~11.5, 2.5 | 1H |

| H3, H4, H5 (Piperidine) | 1.30 - 1.80 | m | - | 6H |

| N1-H (Piperidine) | 1.50 - 2.50 | br s | - | 1H |

Expert Interpretation:

-

Pyridine Ring Protons: The protons on the pyridine ring are expected to be in the aromatic region (7.0-9.0 ppm). H6' is the most deshielded due to its proximity to the electronegative nitrogen atom. The coupling patterns (dd, td, etc.) arise from ortho, meta, and para couplings with neighboring protons.

-

Piperidine Ring Protons: These protons will be in the aliphatic region (1.0-3.5 ppm). The protons on carbons adjacent to the nitrogen (H2 and H6) will be the most deshielded within this group. The axial and equatorial protons on C6 are diastereotopic and will show distinct signals and coupling constants, characteristic of a chair conformation.

-

Ethyl Bridge Protons: The Hα protons, being adjacent to the electron-withdrawing pyridine ring, will be further downfield than the Hβ protons.

-

N-H Proton: The piperidine N-H signal is expected to be a broad singlet, and its chemical shift can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2' (Pyridine) | 161 - 163 |

| C6' (Pyridine) | 149 - 150 |

| C4' (Pyridine) | 136 - 137 |

| C3' (Pyridine) | 123 - 124 |

| C5' (Pyridine) | 121 - 122 |

| C2 (Piperidine) | 58 - 60 |

| C6 (Piperidine) | 46 - 48 |

| Cα (Ethyl) | 38 - 40 |

| Cβ (Ethyl) | 33 - 35 |

| C3 (Piperidine) | 30 - 32 |

| C5 (Piperidine) | 26 - 28 |

| C4 (Piperidine) | 24 - 26 |

Expert Interpretation:

-

Pyridine Carbons: The aromatic carbons of the pyridine ring will appear between 120-165 ppm. C2', being directly attached to the nitrogen and the ethyl substituent, will be the most downfield.

-

Piperidine and Ethyl Carbons: The aliphatic carbons will be found upfield (20-60 ppm). The carbons directly bonded to nitrogen (C2 and C6) will have the highest chemical shifts in this region.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Experimental Protocol: IR Analysis

Attenuated Total Reflectance (ATR) is a common and simple method for obtaining an IR spectrum of a liquid sample.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

-

Background Scan: Record a background spectrum of the empty ATR stage to subtract atmospheric and instrumental absorptions.

-

Sample Application: Place a single drop of the liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3250 - 3350 | N-H stretch (Piperidine) | Medium, Broad |

| 3000 - 3100 | C-H stretch (Aromatic, Pyridine) | Medium |

| 2800 - 3000 | C-H stretch (Aliphatic) | Strong |

| 1590 - 1610 | C=C / C=N stretch (Pyridine ring) | Strong |

| 1430 - 1480 | C=C / C=N stretch (Pyridine ring) | Strong |

| 1440 - 1465 | CH₂ bend (scissoring) | Medium |

| 1100 - 1150 | C-N stretch (Aliphatic amine) | Medium |

| 740 - 780 | C-H out-of-plane bend (Pyridine) | Strong |

Expert Interpretation:

-

N-H Stretch: A key feature will be the N-H stretching vibration from the secondary amine of the piperidine ring, appearing as a broad band around 3300 cm⁻¹.

-

C-H Stretches: The spectrum will clearly distinguish between the aromatic C-H stretches of the pyridine ring (above 3000 cm⁻¹) and the aliphatic C-H stretches of the piperidine and ethyl groups (below 3000 cm⁻¹).[1]

-

Pyridine Ring Vibrations: Strong, sharp bands between 1400-1610 cm⁻¹ are characteristic of the C=C and C=N stretching vibrations within the aromatic pyridine ring.

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of signals from C-C stretching and various bending vibrations, which are unique to the molecule's overall structure.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Experimental Protocol: MS Analysis

Electron Ionization (EI) is a common technique for volatile, thermally stable compounds.

-

Sample Introduction: The sample is introduced into the ion source, often via Gas Chromatography (GC) for separation and purification.

-

Ionization: In the ion source, high-energy electrons (typically 70 eV) bombard the sample molecules, causing them to ionize and form a molecular ion (M⁺•).

-

Fragmentation: The molecular ion is energetically unstable and fragments into smaller, charged ions and neutral radicals.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Predicted MS Data

Molecular Ion (M⁺•): The molecular formula is C₁₂H₁₈N₂. The nominal molecular weight is 190 g/mol . According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent here. The molecular ion peak at m/z = 190 should be observable.

Key Fragmentation Pathways:

The fragmentation will be directed by the stability of the resulting ions and neutral losses. The pyridine and piperidine rings offer distinct fragmentation pathways.

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-(2-Piperidin-2-ylethyl)pyridine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the crystal structure analysis of 2-(2-Piperidin-2-ylethyl)pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. While a definitive crystal structure for this specific molecule is not publicly available in crystallographic databases as of the time of this writing, this document serves as an authoritative guide to the methodologies and analytical processes involved in such a study. By leveraging established protocols and drawing parallels with structurally related compounds, we delineate a robust workflow from synthesis and single-crystal growth to sophisticated X-ray diffraction analysis and interpretation of the resultant structural data. This guide is designed to equip researchers with the necessary expertise to undertake a thorough and scientifically rigorous crystal structure determination of this and similar novel compounds.

Introduction: The Significance of Structural Elucidation

The precise three-dimensional arrangement of atoms within a molecule, as determined by single-crystal X-ray diffraction, is fundamental to understanding its physicochemical properties and biological activity. For drug development professionals, this structural information is invaluable for rational drug design, enabling the optimization of ligand-receptor interactions and the prediction of metabolic pathways. In the context of this compound, a molecule featuring both a pyridine and a piperidine ring linked by an ethyl bridge, a detailed crystal structure analysis would illuminate key conformational features, intramolecular and intermolecular interactions, and potential polymorphic forms. Such insights are critical for its development as a potential therapeutic agent or functional material.

Synthesis and Crystallization: The Foundation of Crystal Quality

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthetic Pathway

The synthesis of this compound can be approached through various established organic synthesis routes. A common strategy involves the alkylation of a suitable piperidine precursor with a pyridine-containing electrophile or vice versa. One plausible route is the reaction of 2-(2-chloroethyl)pyridine with piperidine under basic conditions. Alternatively, multi-step syntheses starting from more readily available precursors might be employed to enhance yield and purity.[1][2]

Exemplary Synthetic Protocol:

-

Preparation of 2-(2-bromoethyl)pyridine hydrobromide: This intermediate can be synthesized from 2-pyridine ethanol.

-

Synthesis of this compound: The target compound can then be synthesized by reacting 2-(2-bromoethyl)pyridine hydrobromide with 2-lithiated N-protected piperidine.

-

Purification: The crude product should be purified using column chromatography on silica gel to achieve a purity of >98%, as confirmed by NMR and mass spectrometry.

Single-Crystal Growth: The Art of Patience

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires empirical screening.

Recommended Crystallization Techniques:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., methanol, ethanol, acetonitrile, or a mixture) is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

The selection of appropriate solvents is guided by the solubility of the compound. A good solvent for crystallization is one in which the compound is moderately soluble.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Once suitable single crystals are obtained, the next step is to collect X-ray diffraction data.

Experimental Workflow for Data Collection and Structure Solution

The following diagram illustrates the typical workflow for single-crystal X-ray diffraction analysis:

Caption: Workflow for single-crystal X-ray diffraction analysis.

Data Collection Parameters

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell parameters and space group. The initial crystal structure is then solved using direct methods or Patterson methods, which provide the initial positions of the atoms. This initial model is then refined against the experimental data to optimize the atomic positions, and thermal parameters.

Hypothetical Crystal Structure Analysis of this compound

In the absence of experimental data for the title compound, we will discuss the expected structural features and the types of analyses that would be performed, drawing on known structures of related molecules containing piperidine and pyridine rings.

Molecular Geometry

A key aspect of the analysis would be the determination of bond lengths, bond angles, and torsion angles.

Expected Observations:

-

Pyridine Ring: The pyridine ring is expected to be planar, with C-C and C-N bond lengths characteristic of aromatic systems.

-

Piperidine Ring: The piperidine ring will likely adopt a chair conformation, which is the most stable conformation for a six-membered saturated ring.[3] Puckering parameters would be calculated to quantify the exact conformation.

-

Ethyl Bridge: The conformation of the ethyl linker will determine the relative orientation of the pyridine and piperidine rings. Torsion angles around the C-C bonds of the ethyl bridge would be of particular interest.

Table 1: Hypothetical Crystallographic Data and Structure Refinement Parameters

| Parameter | Expected Value/Range |

| Empirical formula | C₁₂H₁₈N₂ |

| Formula weight | 190.29 g/mol |

| Crystal system | Monoclinic or Orthorhombic |

| Space group | e.g., P2₁/c or P2₁2₁2₁ |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-105 (for monoclinic) |

| Volume (ų) | 1500-2000 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.0-1.2 |

| Absorption coefficient (mm⁻¹) | ~0.07 (for Mo Kα) |

| F(000) | 824 |

| Crystal size (mm³) | ~0.2 x 0.2 x 0.1 |

| θ range for data collection | 2-28° |

| Reflections collected | >10000 |

| Independent reflections | >3000 |

| R_int | <0.05 |

| Goodness-of-fit on F² | ~1.0 |

| Final R indices [I>2σ(I)] | R₁ < 0.05, wR₂ < 0.15 |

| R indices (all data) | R₁ < 0.07, wR₂ < 0.18 |

Supramolecular Assembly and Intermolecular Interactions

A thorough analysis of the crystal packing and intermolecular interactions is crucial for understanding the solid-state properties of the compound.

Potential Intermolecular Interactions:

-

Hydrogen Bonding: The piperidine N-H group is a potential hydrogen bond donor, while the pyridine nitrogen atom is a hydrogen bond acceptor. N-H···N hydrogen bonds could play a significant role in the crystal packing, potentially forming chains or dimeric motifs.

-

C-H···π Interactions: The C-H bonds of the piperidine and ethyl groups could interact with the π-system of the pyridine ring.

-

van der Waals Forces: These non-specific interactions will also contribute to the overall crystal packing.

The following diagram illustrates the logical relationship in analyzing intermolecular interactions:

Caption: Analysis of intermolecular interactions in the crystal structure.

Conclusion and Future Directions

This guide has outlined the comprehensive methodology for the crystal structure analysis of this compound. While the specific experimental data is not yet available, the described workflow provides a robust framework for its determination and interpretation. A successful crystal structure analysis will provide invaluable insights into the molecular conformation and intermolecular interactions of this compound, which will be instrumental for its potential applications in drug design and materials science. The scientific community is encouraged to pursue the synthesis and crystallization of this compound to fill this knowledge gap.

References

-

PubChem. (n.d.). 2-(2'-Thienyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Piperidin-2-yl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Karle, I. L. (1974). The crystal and molecular structure of the piperidine ring in several derivatives. Journal of the American Chemical Society, 96(13), 4000-4006.

-

PubChem. (n.d.). 2-(beta-Piperidinoethyl)pyridine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- Aydin, F., & Kiraz, A. O. (2021). Synthesis, Analysis of Single Crystal Structure and Computational Studies on a Novel Picrate Derivative: 2-(Pyridine-2-ylthio)pyridine-1-Ium Picrate. European Journal of Chemistry, 12(2), 164-173.

-

U.S. Environmental Protection Agency. (n.d.). Pyridine, 2-[2-(1-piperidinyl)ethyl]-. Substance Registry Services. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Pyridin-2-ylethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). X‐ray crystal structure of 2. The pyridine molecules of recrystallization were omitted for clarity. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and X-Ray Crystal Structure Determination of Pyridine-2,6-Dicarboxylate Ligand-Based 2D Complex with Heterometallic Ions. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). 2-(.BETA.-PIPERIDINOETHYL)PYRIDINE DIHYDROCHLORIDE. Global Substance Registration System. Retrieved from [Link]

-

PubChem. (n.d.). 2,2'-Bipyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Potential Mechanism of Action of 2-(2-Piperidin-2-ylethyl)pyridine

Introduction

The compound 2-(2-Piperidin-2-ylethyl)pyridine belongs to a class of molecules that feature both a piperidine and a pyridine ring system. These heterocyclic scaffolds are considered "privileged structures" in medicinal chemistry, as they are frequently found in a wide array of pharmacologically active compounds and natural alkaloids that act on the central nervous system (CNS).[1][2][3] The piperidine moiety, a saturated six-membered heterocycle, is a core component of numerous pharmaceuticals, while the pyridine ring is a common feature in many CNS-active drugs.[1][3] Given the lack of specific literature on the mechanism of action for this compound, this guide proposes a rational, evidence-based framework for its investigation. We will explore its potential molecular targets and outline a comprehensive experimental strategy for elucidating its pharmacological profile. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel compounds with similar structural motifs.

Hypothesized Molecular Targets

Based on the pharmacology of structurally related compounds, we can hypothesize several potential molecular targets for this compound. The ethyl linker between the two rings provides conformational flexibility, allowing the molecule to potentially adopt spatial arrangements necessary for binding to various receptors and transporters.

Nicotinic Acetylcholine Receptors (nAChRs)

The structural similarity of the 2-(piperidin-2-yl)pyridine core to the natural alkaloid anabasine, a known nicotinic acetylcholine receptor (nAChR) agonist, is a strong indicator that nAChRs may be a primary target.[3][4] Anabasine itself is a pyridine-piperidine alkaloid.[3] The mechanism of action of nAChR agonists involves direct binding to the receptor, which is a ligand-gated ion channel. This binding event induces a conformational change, opening the channel and allowing the influx of cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the cell membrane and subsequent cellular responses.[4]

Sigma Receptors (σ₁ and σ₂)

Piperidine derivatives have been repeatedly identified as potent ligands for sigma receptors.[5][6][7] For instance, certain 2-(piperidin-3-yl)phthalimides bind to both σ₁ and σ₂ receptors with low micromolar affinity.[5] A compound featuring a 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}pyridine structure demonstrated very high affinity for the σ₁ receptor (Ki = 1.45 nM).[6] Sigma receptors are unique intracellular proteins, primarily located at the endoplasmic reticulum, that modulate calcium signaling and are implicated in a variety of neurological conditions.[6]

Serotonin (5-HT) Receptors

The piperidine scaffold is also a key feature in ligands for various serotonin receptors. Derivatives of 2-pyridinemethylamine are known to act as selective agonists for the 5-HT₁ₐ receptor.[8] Additionally, other piperidine-containing compounds have shown binding affinity for 5-HT₂ₐ, 5-HT₂₋, and 5-HT₃ receptors.[5] These receptors are involved in a wide range of physiological and psychological processes, making them important targets for therapeutic intervention.

Other Potential Targets

-

Histamine H₃ Receptors: Dual-affinity ligands for histamine H₃ and sigma-1 receptors often incorporate a piperidine moiety.[7][9]

-

Monoamine Transporters: The structural resemblance of the piperidine core to compounds like methylphenidate suggests a potential interaction with dopamine and norepinephrine transporters.[10]

Experimental Workflows for Target Validation

To systematically investigate the hypothesized mechanisms of action, a tiered approach starting with in vitro binding and functional assays is recommended.

Workflow 1: Primary Target Screening via Radioligand Binding Assays

The initial step is to determine the binding affinity of this compound for the hypothesized targets. This is a foundational experiment to establish whether a direct physical interaction occurs.

Protocol: Radioligand Displacement Assay

-

Preparation of Membranes: Prepare cell membrane homogenates from cell lines stably expressing the human recombinant receptor of interest (e.g., nAChR α4β2, σ₁ receptor, 5-HT₁ₐ receptor) or from appropriate tissue sources.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand for the target receptor (e.g., [³H]epibatidine for nAChRs, (+)-[³H]pentazocine for σ₁ receptors), and varying concentrations of the test compound, this compound.

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding). Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Data Presentation: Hypothesized Binding Affinities (Ki, nM)

| Compound | nAChR (α4β2) | σ₁ Receptor | σ₂ Receptor | 5-HT₁ₐ Receptor | 5-HT₂₋ Receptor |

| This compound | To be determined | To be determined | To be determined | To be determined | To be determined |

| Reference Ligand 1 (e.g., Anabasine) | ~100 | >10,000 | >10,000 | >10,000 | >10,000 |

| Reference Ligand 2 (e.g., PRE-084) | >10,000 | ~50 | >1,000 | >10,000 | >10,000 |

| Reference Ligand 3 (e.g., 8-OH-DPAT) | >10,000 | >1,000 | >1,000 | ~1 | >1,000 |

Logical Flow for Initial Target Identification

Caption: Workflow for primary screening and target validation.

Workflow 2: Functional Characterization of High-Affinity Targets

Once high-affinity targets are identified, the next step is to determine the functional activity of the compound at these targets (i.e., is it an agonist, antagonist, or modulator?).

Protocol: In Vitro Functional Assay (Example: Calcium Flux for nAChRs)

-

Cell Culture: Culture a cell line stably expressing the nAChR subtype of interest (e.g., SH-SY5Y cells) in a 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add varying concentrations of this compound to the wells. To test for antagonism, pre-incubate the cells with the test compound before adding a known nAChR agonist (e.g., nicotine).

-

Fluorescence Measurement: Use a fluorescence plate reader to measure the change in intracellular calcium concentration over time upon compound/agonist addition.

-

Data Analysis: For agonist activity, plot the fluorescence response against the compound concentration to determine the EC₅₀ (effective concentration for 50% of maximal response) and the maximum efficacy (Eₘₐₓ). For antagonist activity, determine the IC₅₀ for the inhibition of the agonist response.

Potential Signaling Pathways and Mechanistic Insights

The functional assays will provide insight into the downstream signaling pathways modulated by this compound.

Potential nAChR-Mediated Signaling

If the compound acts as an nAChR agonist, it would trigger the following cascade:

-

Binding and Channel Opening: The compound binds to the nAChR, causing the ion channel to open.

-

Cation Influx: Na⁺ and Ca²⁺ ions flow into the cell, leading to membrane depolarization.

-

Downstream Effects: The increase in intracellular Ca²⁺ acts as a second messenger, activating various downstream signaling pathways, including calmodulin-dependent kinases (CaMKs) and protein kinase C (PKC), which can ultimately lead to neurotransmitter release and changes in gene expression.

Hypothesized nAChR Agonist Signaling Pathway

Caption: Potential signaling cascade for an nAChR agonist.

Potential Sigma-1 Receptor-Mediated Signaling

If the compound is a σ₁ receptor agonist, it would likely function as an intracellular chaperone protein, translocating from the endoplasmic reticulum to the plasma membrane to modulate the activity of various ion channels (e.g., potassium channels) and signaling proteins. This can lead to the modulation of cellular excitability and calcium homeostasis.

Summary and Future Directions

This guide provides a structured, hypothesis-driven approach to elucidating the mechanism of action of this compound. The proposed workflows, starting from broad radioligand binding screens to specific functional assays, offer a robust method for identifying and characterizing its primary molecular targets. Based on its structural components, the most probable targets include nicotinic acetylcholine, sigma, and serotonin receptors. The initial experimental results will be crucial in directing further investigation into the downstream signaling pathways and ultimately, its physiological effects. Following in vitro characterization, promising findings should be advanced to in vivo models to assess the compound's effects on behavior, neurochemistry, and potential therapeutic efficacy in relevant models of CNS disorders.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Siddiqui, A. A., & Mishra, R. (1998). Pharmacological evaluation of some new 2-substituted pyridine derivatives. PubMed. [Link]

-

PharmaCompass. (n.d.). 2-(pyridin-2-yl)pyridine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. [Link]

-

(2024). 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations. PMC. [Link]

-

Vacher, B., et al. (1999). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. PubMed. [Link]

-

Al-Ostath, A. I., et al. (2022). Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities. SciELO México. [Link]

-

(n.d.). Chiral ligand 2-(2′-piperidinyl)pyridine: synthesis, resolution and application in asymmetric diethylzinc addition to aldehydes. Sci-Hub. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]

-

(2021). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. PMC - PubMed Central. [Link]

-

(2021). Pyridine alkaloids with activity in the central nervous system. PMC. [Link]

-

(2021). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. PMC - PubMed Central. [Link]

-

Lee, S. T., et al. (2018). A pharmacodynamic comparison of piperidine and pyridine alkaloid actions at fetal muscle-type nicotinic acetylcholine receptors (nAChR). ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy (R)-3-(Piperidin-2-YL)pyridine [smolecule.com]

- 5. 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

The Enigmatic Potential of 2-(2-Piperidin-2-ylethyl)pyridine Derivatives: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of a pyridine and a piperidine ring within a single molecular framework has consistently yielded compounds of significant pharmacological interest. This technical guide delves into the biological landscape of 2-(2-Piperidin-2-ylethyl)pyridine derivatives, a scaffold of untapped potential. While direct and extensive research on this specific ethyl-linked core remains nascent, a comprehensive understanding of its probable biological activity can be extrapolated from its close structural isomer, anabasine (2-(pyridin-3-yl)piperidine), and the broader family of piperidine-pyridine compounds. This document will explore the synthesis, mechanistic pathways, and potential therapeutic applications of this chemical class, with a primary focus on their well-documented interaction with nicotinic acetylcholine receptors (nAChRs). By synthesizing data from analogous structures, this guide aims to provide a robust framework for future research and drug discovery endeavors in this promising area.

Introduction: The Privileged Piperidine-Pyridine Scaffold

The piperidine and pyridine moieties are fundamental building blocks in medicinal chemistry, each contributing unique physicochemical properties to a molecule. The piperidine ring, a saturated heterocycle, offers conformational flexibility and basicity, allowing for critical interactions with biological targets.[1] Conversely, the aromatic pyridine ring provides a planar structure, participates in π-stacking interactions, and can act as a hydrogen bond acceptor.[2] The combination of these two rings has given rise to a multitude of approved drugs and clinical candidates with diverse biological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[1][2]

This guide focuses on the specific scaffold of this compound. The ethyl linker introduces additional flexibility compared to directly linked systems, potentially allowing for optimal positioning of the two heterocyclic rings within a receptor's binding pocket.

Synthetic Strategies: Building the Core Scaffold

The synthesis of this compound derivatives can be approached through several established methodologies in heterocyclic chemistry. A common strategy involves the synthesis of the individual piperidine and pyridine precursors followed by their coupling.

General Synthetic Workflow

A versatile approach involves the preparation of a suitable pyridine synthon and a piperidine synthon, which are then coupled and subsequently modified.

Diagram 1: General Synthetic Workflow for this compound Derivatives

A generalized workflow for the synthesis of target derivatives.

Detailed Experimental Protocol: Synthesis of Racemic Anabasine (A Structural Isomer)

Due to the limited literature on the specific target scaffold, a protocol for the synthesis of its close isomer, anabasine, is provided as a representative example of constructing a piperidine-pyridine linkage. This method can be adapted for the synthesis of the ethyl-linked target.

Step 1: Formation of the Chiral Ketimine

-

To a solution of 1R, 2R, 5R-(+)-2-hydroxy-3-pinanone (1.0 eq) in toluene, add 3-(aminomethyl)pyridine (1.1 eq).

-

Heat the mixture to reflux with a Dean-Stark trap to remove water.

-

Monitor the reaction by TLC until completion.

-

Remove the solvent under reduced pressure to obtain the crude chiral ketimine.[3]

Step 2: Enantioselective C-Alkylation

-

Dissolve the crude ketimine in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise.

-

Stir the mixture at -78 °C for 1 hour.

-

Add the appropriate haloalkane (e.g., 1-bromo-3-chloropropane for subsequent cyclization) (1.2 eq).

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.[3]

Step 3: N-Deprotection and Intramolecular Cyclization

-

Dissolve the alkylated intermediate in a suitable solvent (e.g., methanol).

-

Add a base (e.g., sodium methoxide) (2.0 eq).

-

Heat the mixture to reflux and monitor by TLC.

-

Upon completion, neutralize the reaction with a weak acid and remove the solvent.

-

Purify the crude product by column chromatography to yield the desired piperidine-pyridine compound.[3]

Biological Activity: A Focus on Nicotinic Acetylcholine Receptors

The primary biological target for many piperidine-pyridine compounds, including the anabasine family, is the nicotinic acetylcholine receptor (nAChR).[4] These ligand-gated ion channels are crucial for synaptic transmission in the central and peripheral nervous systems. Modulation of nAChR activity has therapeutic implications for a range of disorders.

Mechanism of Action: nAChR Agonism

Anabasine and its derivatives act as agonists at various nAChR subtypes.[5] Upon binding to the receptor, these compounds induce a conformational change that opens the ion channel, leading to an influx of cations (primarily Na⁺ and Ca²⁺) and subsequent neuronal depolarization. In high doses, this can lead to a depolarizing block of nerve transmission.[4]

Diagram 2: Simplified Signaling Pathway of nAChR Agonism

Agonist binding to nAChRs triggers a cascade of events leading to a cellular response.

Structure-Activity Relationships (SAR) of Anabasine Analogs

Studies on anabasine derivatives have provided valuable insights into the structural requirements for nAChR activity.

| Modification | Effect on Activity | Reference |

| N-Acylation of Piperidine | Varied; introduction of isoxazole fragments showed pronounced antibacterial activity, while adamantane derivatives exhibited antiviral effects. | [6] |

| Substitution on the Pyridine Ring | Can significantly alter subtype selectivity. | [7] |

| Introduction of a Benzylidene Group | Can lead to potent and selective α7 nAChR agonists. | [7][8] |

| Bicyclic Analogs | Sterically strained bicyclic analogs can exhibit higher potency at specific nAChR subtypes. | [4] |

Table 1: Summary of Structure-Activity Relationships for Anabasine Derivatives.

The hydrophobicity and rigidity of the ligand, as well as the presence of hydrogen-bond donors, are crucial for binding affinity and selectivity.[8]

Potential Therapeutic Applications

The modulation of nAChRs by this compound derivatives suggests their potential utility in a variety of therapeutic areas.

-

Neurodegenerative Diseases: The procognitive effects of nAChR agonists make them attractive candidates for the treatment of Alzheimer's disease and other dementias.

-

Schizophrenia: Selective α7 nAChR agonists, such as anabasine, have shown potential in animal models of schizophrenia by antagonizing behaviors associated with NMDA receptor hypofunction.[9]

-

Pain Management: nAChRs are involved in pain signaling pathways, and their modulation can produce analgesic effects.

-

Inflammatory Disorders: Certain nAChR subtypes are expressed on immune cells and are involved in the regulation of inflammation.

-

Antimicrobial Agents: As demonstrated with N-acyl anabasine derivatives, this scaffold can be modified to exhibit antibacterial and antifungal properties.[6]

Future Directions and Conclusion

The this compound scaffold represents a promising, yet underexplored, area for drug discovery. The insights gained from its structural isomer, anabasine, strongly suggest that derivatives of this core structure will interact with nicotinic acetylcholine receptors, offering a rich field for the development of novel therapeutics for neurological and inflammatory disorders.

Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives. Key areas of investigation should include:

-

Chiral Synthesis: The development of efficient enantioselective synthetic routes to access individual stereoisomers, as chirality is often critical for biological activity.

-

Subtype Selectivity Profiling: Comprehensive screening against a panel of nAChR subtypes to identify selective modulators.

-

In Vivo Efficacy Studies: Evaluation of promising compounds in relevant animal models of disease.

-

Pharmacokinetic and Toxicological Profiling: Assessment of the ADME-Tox properties of lead candidates to determine their drug-likeness.